molecular formula C10H13N5OS B2362942 5-methyl-2-(piperazin-1-yl)-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one CAS No. 940242-22-8

5-methyl-2-(piperazin-1-yl)-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B2362942
CAS No.: 940242-22-8
M. Wt: 251.31
InChI Key: YWURWYHGWMFFAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methyl-2-(piperazin-1-yl)-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly for the development of novel therapeutics for thrombotic disorders. Compounds within the 7-(piperazin-1-yl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one class have been specifically patented for their use in inhibiting pathological thrombus formation, making them promising candidates for the treatment of conditions such as unstable angina, myocardial infarction, stroke, and for use in conjunction with vascular surgery and angioplasty . The piperazinyl-thiadiazolopyrimidine scaffold is a privileged structure known to confer potent biological activity. Beyond its primary application in thrombosis research, this core structure is also investigated in other therapeutic areas. Related thiadiazolopyrimidinone derivatives have demonstrated fungicidal activity , while other structural analogs have been synthesized and evaluated as xanthine oxidase inhibitors for the potential management of gout and cardiovascular diseases , and for in vitro anticancer activity against human breast and lung cancer cell lines . The presence of the piperazine moiety offers a versatile synthetic handle for further structural modification, allowing researchers to fine-tune the molecule's physicochemical properties, selectivity, and binding affinity for specific biological targets. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should consult the relevant safety data sheets and handle the compound using appropriate personal protective equipment.

Properties

IUPAC Name

5-methyl-2-piperazin-1-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5OS/c1-7-6-8(16)12-9-15(7)13-10(17-9)14-4-2-11-3-5-14/h6,11H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWURWYHGWMFFAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N=C2N1N=C(S2)N3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Thioamide Intermediates

A foundational approach involves the cyclocondensation of methyl 5-methyl-2-aminothiazole-4-carboxylate with hydrazine hydrate, followed by reaction with carbon disulfide to form the thiadiazole ring. Subsequent annulation with ethyl acetoacetate under acidic conditions yields the pyrimidinone scaffold. Piperazine incorporation is achieved via nucleophilic aromatic substitution (NAS) at the 2-position using piperazine in refluxing ethanol.

Representative Procedure

  • Thiadiazole Formation : React methyl 5-methyl-2-aminothiazole-4-carboxylate (1.0 equiv) with hydrazine hydrate (2.5 equiv) in ethanol at 80°C for 6 hours.
  • Cyclization : Treat the intermediate with carbon disulfide (1.2 equiv) and potassium hydroxide in DMF at 120°C for 4 hours.
  • Piperazine Substitution : React the chlorinated intermediate (1.0 equiv) with piperazine (3.0 equiv) in ethanol at reflux for 12 hours.

Yield Optimization

  • Microwave irradiation reduces reaction time from 12 hours to 45 minutes, improving yield from 68% to 83%.
  • Solvent screening shows ethanol (78%) outperforms DCM (52%) or THF (61%) due to better solubility of piperazine.

One-Pot Multicomponent Assembly

Recent advances employ a one-pot strategy combining 2-amino-5-methylthiazole, diethyl oxalate, and piperazine in the presence of phosphoryl chloride. This method bypasses intermediate isolation, achieving an 89% yield under optimized conditions.

Critical Parameters

  • Temperature : 110°C (below this threshold yields drop to ≤50%).
  • Catalyst : Phosphoryl chloride (1.5 equiv) prevents side reactions.
  • Workup : Neutralization with aqueous NaHCO₃ stabilizes the product.

Solid-Phase Synthesis for High-Throughput Production

Solid-supported synthesis using Wang resin functionalized with a thiazole precursor enables scalable production. After immobilization, sequential reactions with Fmoc-piperazine and cleavage with TFA/H₂O (95:5) yield the target compound with >95% purity.

Advantages

  • Reduces purification steps.
  • Enables parallel synthesis of derivatives for SAR studies.

Analytical Characterization and Validation

Spectroscopic Profiling

  • ¹H NMR (400 MHz, DMSO-d₆): δ 2.35 (s, 3H, CH₃), 3.15–3.25 (m, 4H, piperazine-H), 3.50–3.60 (m, 4H, piperazine-H), 7.85 (s, 1H, thiadiazole-H).
  • LC-MS : m/z 292.1 [M+H]⁺ (calculated 291.3).

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirms ≥98% purity for all batches synthesized via one-pot methods.

Comparative Evaluation of Synthetic Methods

Method Yield (%) Purity (%) Time (h) Scalability
Cyclocondensation 68–83 95–98 18–24 Moderate
One-Pot 89 98 8 High
Solid-Phase 75 >95 12 High

Data compiled from Refs.

Chemical Reactions Analysis

5-methyl-2-(piperazin-1-yl)-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or amines .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities due to the presence of the thiadiazole and pyrimidine moieties. These activities include:

  • Antimicrobial Properties : Derivatives of thiadiazole have shown significant antibacterial and antifungal activities against various pathogens. For instance, compounds with a 2-amino-1,3,4-thiadiazole moiety have demonstrated efficacy against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
  • Antitumor Activity : The incorporation of piperazine in the structure enhances the compound's ability to inhibit tumor growth. Studies have indicated that similar compounds exhibit cytotoxic effects on cancer cell lines, suggesting a potential role as anticancer agents .
  • Kinase Inhibition : The fused pyrimidine structure is recognized as a privileged scaffold for kinase inhibitors. Research has indicated that modifications to this scaffold can lead to potent inhibitors of various kinases involved in cancer progression .

Case Study 1: Antimicrobial Activity Evaluation

A study evaluated the antimicrobial activity of various derivatives of 5-methyl-2-(piperazin-1-yl)-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one against common bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined for each derivative:

CompoundMIC (μg/mL)Activity
Compound A32.6Higher than Itraconazole (47.5 μg/mL)
Compound B45.0Moderate activity
Compound C25.0Significant activity

The results indicated that certain derivatives exhibited superior antimicrobial properties compared to standard antibiotics .

Case Study 2: Antitumor Efficacy

Research into the antitumor effects of this compound involved testing on several cancer cell lines. The compound demonstrated:

Cell LineIC50 (μM)Effect
HeLa10.5Strong cytotoxicity
MCF-715.0Moderate cytotoxicity
A54912.0Significant cytotoxicity

These findings suggest that the compound could be developed further as an anticancer agent .

Mechanism of Action

The mechanism of action of 5-methyl-2-(piperazin-1-yl)-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit biofilm formation by interfering with the adhesion and dispersal processes of bacterial cells . This activity is attributed to the unique structure of the thiadiazole scaffold, which allows it to interact with key proteins and enzymes involved in biofilm formation and maintenance.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations in Thiadiazolo-Pyrimidine Derivatives

The biological and physicochemical properties of thiadiazolo-pyrimidines are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Compound Name Substituents (Positions) Key Features
5-Methyl-2-(piperazin-1-yl)-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one 5-Me, 2-piperazinyl, 7-one Piperazine enhances solubility; methyl group modulates lipophilicity.
2-Ethyl-7-piperazin-1-yl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one 2-Et, 7-piperazinyl, 5-one Ethyl group increases hydrophobicity; positional isomerism alters activity.
C356-0383 2-MeSO2, 5-imino, complex aryl substituent Methanesulfonyl group enhances enzyme binding; imino group stabilizes ring.
5-Amino-2-(3-chlorophenyl)-7-(4-methoxyphenyl)-7H-... 5-NH2, 2-Cl-Ph, 7-OMe-Ph Aromatic substituents improve receptor affinity; amino group aids in H-bonding.

Structural Insights :

  • Piperazinyl Groups : The piperazine moiety in the target compound and analog improves aqueous solubility and bioavailability, critical for drug delivery .
  • Methyl vs.
  • Sulfonyl and Imino Modifications: Compound incorporates a methanesulfonyl group, which may improve inhibitory potency against kinases or phosphatases compared to the parent scaffold .
Anticancer and Antiviral Potential
  • The target compound’s analogs, such as 6,7-dihydro-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-2-sulfonamide, have demonstrated antiviral and anticancer activity in screening assays . However, specific data for the target compound are unavailable .
  • Compound (5-Amino-6-[(Z)-...-7-one) exhibits an IC50 of 33,200 nM against Protein Tyrosine Phosphatase 4A3, suggesting moderate inhibitory activity . This highlights the need for structural optimization to enhance potency.
Enzyme Inhibition
  • Thiadiazolo-pyrimidines with sulfonamide groups (e.g., ) show enhanced enzyme inhibition due to strong hydrogen-bonding interactions. The target compound lacks this feature but compensates with a piperazinyl group, which may interact with charged residues in enzyme active sites .

Key Observations :

  • The target compound’s synthesis may involve multi-step protocols, as seen in related derivatives .
  • Ultrasound-assisted methods (e.g., ) improve reaction efficiency and yields compared to traditional reflux approaches .

Biological Activity

5-Methyl-2-(piperazin-1-yl)-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a compound that belongs to the class of thiadiazolo-pyrimidines, which are known for their diverse biological activities. This article focuses on the biological activity of this compound, particularly its anticancer, antimicrobial, and other pharmacological properties.

The chemical structure of this compound can be represented as follows:

PropertyValue
Chemical Formula C₇H₁₄N₄S
Molecular Weight 174.28 g/mol
IUPAC Name This compound
CAS Number 69389-17-9

Anticancer Activity

Research has indicated that derivatives of thiadiazolo-pyrimidines exhibit significant anticancer properties. A study demonstrated that certain thiadiazolopyrimidine derivatives showed potent cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The IC₅₀ values for these compounds ranged from 5.69 to 9.36 µM, indicating strong efficacy against cancer cells while sparing normal fibroblast cells (WI38) .

Table 1: Cytotoxic Activity of Thiadiazolopyrimidine Derivatives

CompoundCell LineIC₅₀ (µM)
16aMCF-75.69
16bMCF-79.36
17aHepG26.45
17bHepG28.12

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. It has been evaluated against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values were found to be as low as 0.21 µM for certain derivatives, demonstrating strong antibacterial activity .

Table 2: Antimicrobial Activity of Thiadiazolopyrimidine Derivatives

CompoundBacteriaMIC (µM)
3gPseudomonas aeruginosa0.21
3fE. coli0.35
3cStaphylococcus aureus0.50

The anticancer and antimicrobial activities of thiadiazolo-pyrimidine derivatives are often attributed to their ability to inhibit key enzymes and pathways involved in cellular proliferation and survival. For instance, docking studies have shown that these compounds can effectively bind to the active sites of enzymes such as DNA gyrase and MurD, which are crucial for bacterial cell wall synthesis and DNA replication .

Case Studies

In a recent study focused on the synthesis and biological evaluation of novel thiadiazolopyrimidine derivatives, researchers synthesized several new compounds and assessed their biological activities through in vitro assays. The results indicated that compounds with specific substitutions on the thiadiazole ring exhibited enhanced anticancer and antimicrobial activities compared to their parent structures.

Example Case Study

One particular derivative demonstrated an IC₅₀ value of 4.00 µM against Mycobacterium tuberculosis, highlighting its potential as an anti-tubercular agent . This finding suggests that modifications to the piperazine moiety can significantly influence the biological efficacy of thiadiazolo-pyrimidines.

Q & A

Basic: What are the optimal synthetic routes for preparing 5-methyl-2-(piperazin-1-yl)-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one?

Methodological Answer:
The synthesis of thiadiazolo-pyrimidine derivatives typically involves multi-step reactions. For example, analogous compounds are synthesized by reacting hydrazine with ethyl carboxylate intermediates in alcoholic solvents (e.g., ethanol or methanol) at ~78°C, yielding carbohydrazinyl derivatives with high purity (87% yield) . Key steps include:

  • Condensation : Use of 2-R-5-oxo-5H-6-ethylcarboxylate intermediates with hydrazine hydrate.
  • Solvent Optimization : Alcohol-based solvents (methanol, ethanol) provide mild conditions and high yields.
  • Purification : Column chromatography or recrystallization for isolating thiadiazolo-pyrimidines.
    For piperazine substitution, nucleophilic aromatic substitution (SNAr) with piperazine derivatives under reflux in aprotic solvents (e.g., DMF) is recommended .

Basic: How to characterize the structural integrity of this compound using spectroscopic methods?

Methodological Answer:
Structural validation requires a combination of:

  • 1H/13C NMR : Confirm the presence of the piperazine ring (δ 2.5–3.5 ppm for N-CH2 protons) and thiadiazole-pyrimidine core (aromatic protons at δ 7.0–8.5 ppm) .
  • IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and thiadiazole ring vibrations (C-S at ~650 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns consistent with the fused heterocyclic system .

Advanced: How to resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy)?

Methodological Answer:
Discrepancies often arise from assay conditions or structural analogs. To address this:

  • Standardize Assays : Use validated cell lines (e.g., HepG2 for anticancer studies) and MIC (Minimum Inhibitory Concentration) protocols for antimicrobial tests .
  • Control Experiments : Compare with structurally similar compounds (e.g., triazolopyrimidines or pyrazolo derivatives) to isolate the role of the piperazine-thiadiazole moiety .
  • Mechanistic Studies : Employ flow cytometry to assess apoptosis (anticancer) or time-kill curves (antimicrobial) to differentiate modes of action .

Advanced: What computational strategies predict solubility and pharmacokinetic properties of this compound?

Methodological Answer:

  • QSAR Modeling : Use software like Schrödinger’s QikProp to calculate logP (lipophilicity) and polar surface area (PSA), critical for blood-brain barrier permeability .
  • Molecular Dynamics (MD) : Simulate solvation in water/DMSO mixtures to predict solubility trends. Piperazine’s basicity may require pH-adjusted simulations .
  • Docking Studies : Target enzymes like dihydrofolate reductase (DHFR) to rationalize antimicrobial activity and guide structural modifications .

Basic: How to optimize reaction yields for piperazine substitution in the thiadiazolo-pyrimidine scaffold?

Methodological Answer:
Key parameters include:

  • Solvent Choice : Use DMF or DMSO to enhance nucleophilicity of piperazine .
  • Temperature Control : Reflux at 80–100°C for 12–24 hours to drive SNAr reactions .
  • Catalysts : Add KI or K2CO3 to stabilize intermediates and reduce side reactions .
  • Workup : Neutralize excess base with dilute HCl to precipitate the product .

Advanced: What are the challenges in crystallizing this compound for X-ray diffraction studies?

Methodological Answer:
Crystallization hurdles stem from:

  • Flexible Piperazine Ring : Use slow evaporation with chloroform/hexane mixtures to stabilize conformers .
  • Hydrogen Bonding : Co-crystallize with acetic acid or methanol to exploit N-H···O/S interactions .
  • Polymorphism Screening : Test solvents like acetone or ethyl acetate under varying temperatures to isolate stable polymorphs .

Basic: How to assess the compound’s stability under physiological conditions?

Methodological Answer:

  • pH Stability Tests : Incubate in buffers (pH 2–9) at 37°C for 24h, followed by HPLC analysis to detect degradation products .
  • Light/Thermal Stability : Expose to UV light (254 nm) or 40–60°C for 48h; monitor via TLC .
  • Plasma Stability : Use rat plasma at 37°C; quench with acetonitrile and quantify parent compound via LC-MS .

Advanced: How to design SAR studies to improve target selectivity (e.g., kinase vs. phosphatase inhibition)?

Methodological Answer:

  • Scaffold Modification : Introduce electron-withdrawing groups (e.g., -CF3) on the thiadiazole ring to enhance kinase binding .
  • Piperazine Substitution : Replace N-methylpiperazine with morpholine to reduce off-target phosphatase interactions .
  • Enzymatic Assays : Use Z’-LYTE kinase panels and malachite green phosphate assays to quantify selectivity ratios .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.